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Compound of Interest

(2,6-Dimethylpyridin-4-
Compound Name:
YL)methanamine

Cat. No.: B1367554

(2,6-Dimethylpyridin-4-YL)methanamine is a versatile bifunctional molecule of significant
interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials
science. Its structure, featuring a sterically hindered pyridine ring and a reactive primary
aminomethyl group, provides a unique combination of properties. The pyridine core, a common
motif in pharmaceuticals, offers metabolic stability and the ability to engage in various non-
covalent interactions with biological targets, while the primary amine serves as a crucial handle
for derivatization and scaffold elaboration.[1]

This guide provides an in-depth overview of the compound's properties, safe handling
procedures, core synthetic applications, and a detailed, validated protocol for a representative
chemical transformation. It is designed for researchers, scientists, and drug development
professionals seeking to leverage this building block in their synthetic programs.

Section 1: Compound Properties, Characterization,
and Safety

A thorough understanding of the physicochemical properties and safety profile of any reagent is
a prerequisite for its successful and safe implementation in the laboratory.

Physicochemical Data

The key properties of (2,6-Dimethylpyridin-4-YL)methanamine are summarized in the table
below. These values are essential for calculating reaction stoichiometries, predicting solubility,
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and selecting appropriate analytical techniques.

Property Value Source

(2,6-dimethylpyridin-4-
IUPAC Name ] PubChem
yl)methanamine

Molecular Formula CsH12N2 [2]

Molecular Weight 136.19 g/mol [3114]

CAS Number 116069-98-6 (representative) N/A
Appearance Typically a solid or oil Supplier Data
Predicted XlogP 0.4 [2]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 2 [3]

Note: Physical properties such as melting point and boiling point may vary between suppliers
and based on purity. Always refer to the supplier-specific data sheet.

Spectroscopic Signature

While specific spectra should be acquired for each batch, the expected spectroscopic data for
characterization includes:

e 1H NMR: Distinct singlets for the two methyl groups (~2.4-2.5 ppm), a singlet for the benzylic
CHz group (~3.8-4.0 ppm), a singlet for the two equivalent aromatic protons on the pyridine
ring (~6.8-7.0 ppm), and a broad singlet for the NHz protons.

e 13C NMR: Signals corresponding to the methyl, CHz, and aromatic carbons.
e Mass Spectrometry (MS): An [M+H]* peak at approximately m/z 137.11.

Various suppliers may provide analytical data such as NMR, HPLC, and LC-MS upon request.

[51[6]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/13582819
https://www.chemscene.com/product/672325-49-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/28924902
https://pubchemlite.lcsb.uni.lu/e/compound/13582819
https://www.chemscene.com/product/672325-49-4.html
https://www.chemscene.com/product/672325-49-4.html
https://www.bldpharm.com/products/870516-92-0.html
https://www.bldpharm.com/products/324571-98-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Safety and Handling

(2,6-Dimethylpyridin-4-YL)methanamine and related aminopyridines are classified as irritants
and may be harmful if ingested, inhaled, or absorbed through the skin.[7][8] Adherence to strict
safety protocols is mandatory.

o Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.q., nitrile), and safety goggles or a face shield.[7][8]

o Engineering Controls: All manipulations should be performed inside a certified chemical fume
hood to avoid inhalation of vapors or dust.[9]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area
away from incompatible materials such as strong oxidizing agents.[9][10]

o First Aid Measures:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[9]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Seek immediate medical attention.[7][9]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[8]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

Section 2: Core Synthetic Applications

The utility of (2,6-Dimethylpyridin-4-YL)methanamine stems from the nucleophilicity of its
primary amine, allowing for a wide range of chemical transformations. It is an excellent building
block for introducing a dimethylpyridine moiety into a target molecule.
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Caption: Key synthetic transformations of (2,6-Dimethylpyridin-4-YL)methanamine.

Section 3: Detailed Experimental Protocol:
Synthesis of N-((2,6-dimethylpyridin-4-
yl)methyl)benzamide

This section details a representative and reliable protocol for the acylation of (2,6-
Dimethylpyridin-4-YL)methanamine with benzoyl chloride. This amide coupling reaction is a
cornerstone of medicinal chemistry, used to link molecular fragments and build complex
architectures.

Rationale and Causality

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the
primary amine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-
nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is
crucial. Its role is to scavenge the hydrochloric acid (HCI) byproduct generated during the
reaction. Without this base, the HCI would protonate the starting amine, rendering it non-
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nucleophilic and halting the reaction. Dichloromethane (DCM) is chosen as the solvent for its
ability to dissolve the reactants and its relative inertness.

Experimental Workflow Diagram

1. Reagent Preparation
Dissolve amine and base in DCM

2. Reaction Setup
Cool solution to 0 °C

3. Reagent Addition
Add benzoyl chloride dropwise

4. Reaction Monitoring
Warm to RT, monitor by TLC

'

5. Aqueous Workup
Quench with NaHCOs (aq)

6. Extraction
Extract with DCM

7. Purification
Dry, filter, concentrate, and purify via column chromatography;,

8. Characterization
Analyze by *H NMR and MS
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Caption: Workflow for the synthesis of N-((2,6-dimethylpyridin-4-yl)methyl)benzamide.

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
(2,6-

Dimethylpyridin-

4 CsH12N2 136.19 500 mg 3.67

YL)methanamine

Benzoyl Chloride  C7HsCIO 140.57 0.46 mL 4.04 (1.1 eq)
Triethylamine
CeH1sN 101.19 0.77 mL 5,51 (1.5eq)
(TEA)
Dichloromethane
CH2Cl2 84.93 20 mL -
(DCM)
Saturated
Sodium NaHCOs - 15 mL -
Bicarbonate (aq)
Brine NaCl (aq) - 15 mL -
Anhydrous
Magnesium MgSOa - ~2g -
Sulfate

Step-by-Step Protocol

e Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2,6-
Dimethylpyridin-4-YL)methanamine (500 mg, 3.67 mmol) and dichloromethane (20 mL).

 Basification: Add triethylamine (0.77 mL, 5.51 mmol) to the solution.

o Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal
temperature reaches 0 °C.
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» Addition of Electrophile: Add benzoyl chloride (0.46 mL, 4.04 mmol) dropwise to the cold
solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

e Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir for 2-4 hours.

e Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a
suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting amine
spot indicates completion.

o Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous
sodium bicarbonate solution (15 mL) to quench any unreacted benzoyl chloride and
neutralize the HCI salt.

o Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
e Washing: Wash the combined organic layers with brine (15 mL).

» Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford the pure amide product.

o Characterization: Confirm the identity and purity of the product, N-((2,6-dimethylpyridin-4-
yl)methyl)benzamide, by *H NMR and mass spectrometry. The expected [M+H]* is m/z
241.13.

Section 4: Role in Drug Discovery Programs

The 2,6-dimethylpyridine scaffold is present in numerous biologically active compounds. The
dimethyl substitution can provide a "molecular shield,” sterically hindering certain metabolic
pathways (e.g., oxidation of the pyridine ring) and potentially improving the pharmacokinetic
profile of a drug candidate. Furthermore, the aminomethyl linker provides an ideal attachment
point for exploring structure-activity relationships (SAR).
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Derivatives of related substituted pyridines have shown potent activity as antagonists for
receptors like the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in anxiety
and depression.[11] Similarly, pyridine-based structures are central to the design of kinase
inhibitors, such as those targeting PIM-1, a kinase involved in cell survival and proliferation.[12]
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Caption: Use of the scaffold in SAR studies to optimize binding to a biological target.

By systematically modifying the group attached to the aminomethyl linker, researchers can
probe the steric and electronic requirements of a target's binding pocket, optimizing for
potency, selectivity, and drug-like properties.

Section 5: Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15341493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10720030/
https://www.benchchem.com/product/b1367554?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Problem

Possible Cause(s)

Suggested Solution(s)

Incomplete Reaction

- Insufficient base to neutralize
HCI byproduct.- Low reactivity
of the electrophile.-

Deactivated starting amine

(e.g., poor quality).

- Add an additional 0.5
equivalents of base.- Use a
more reactive acylating agent
(e.g., acid chloride instead of
anhydride).- Check purity of
starting material by NMR.

Low Yield

- Product loss during aqueous
workup (if product has some
water solubility).- Inefficient

purification.

- Back-extract the aqueous
layers with additional DCM or
ethyl acetate.- Use a different
solvent system for
chromatography; ensure

proper column loading.

Multiple Products

- Di-acylation of the amine
(less likely with benzoyl
chloride).- Side reactions due

to impurities.

- Ensure slow, controlled
addition of the electrophile at 0
°C.- Purify starting materials

before use.

Section 6: References

o Fisher Scientific. (2024). Safety Data Sheet. --INVALID-LINK--

e Sigma-Aldrich. (2021). Safety Data Sheet. --INVALID-LINK--

e Sigma-Aldrich. (n.d.). Safety Data Sheet. --INVALID-LINK--

o Key Organics. (2017). Safety Data Sheet. --INVALID-LINK--

e Angene Chemical. (2021). Safety Data Sheet. --INVALID-LINK--

e BLDpharm. (n.d.). (2,6-Dimethylpyrimidin-4-yl)methanamine. --INVALID-LINK--

e ChemScene. (n.d.). (2,6-Dimethylpyridin-3-yl)methanamine. --INVALID-LINK--

e PubChemlLite. (n.d.). (2,6-dimethylpyridin-4-yl)methanamine (C8H12N2). --INVALID-LINK-

© 2025 BenchChem. All rights reserved. 9/12

Tech Support


https://www.benchchem.com/product/b1367554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e ChemicalBook. (2025). 2,6-DIMETHYL-PYRIDIN-4-YLAMINE. --INVALID-LINK--
e BLDpharm. (n.d.). (2,6-Dimethylpyridin-4-yl)methanamine. --INVALID-LINK--
e PubChem. (n.d.). (4,6-Dimethylpyridin-3-YL)methanamine. --INVALID-LINK--

o Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-
methylamine. --INVALID-LINK--

e Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-
methylamine. --INVALID-LINK--

e Chen, Y. L., etal. (2006). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-
dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure-activity
relationships of a series of potent and orally active corticotropin-releasing factor receptor
antagonists. Journal of Medicinal Chemistry. --INVALID-LINK--

e Ling, Y., et al. (2021). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide
Derivatives for Potential Therapeutic Applications. CMJ Publishers. --INVALID-LINK--

e Al-Ostath, A. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as
Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell
Lines: In Vitro and In Vivo Studies. National Institutes of Health. --INVALID-LINK--

e Bishop, M. J., et al. (2010). Identification and biological activity of 6-alkyl-substituted 3-
methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic &
Medicinal Chemistry Letters. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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